N-(4-Aminobenzyl)biguanide
Description
Overview of Biguanide (B1667054) Chemistry and Its Significance in Chemical and Biological Sciences
Biguanides are a class of organic compounds characterized by the presence of two guanidine (B92328) groups linked by a nitrogen atom. scholaris.cacdnsciencepub.com This structural feature imparts a high degree of basicity to the molecule, making them some of the strongest organic bases. scholaris.cacdnsciencepub.com The chemistry of biguanides is rich and varied, with the ability to exist in different tautomeric forms and to form stable complexes with metal ions. scholaris.cacdnsciencepub.commdpi.com
The significance of biguanides in the chemical and biological sciences is profound and multifaceted. Their most notable application lies in medicinal chemistry, where they have been developed as therapeutic agents for a range of diseases. jneonatalsurg.comnih.govresearchgate.net The biguanide derivative metformin (B114582) is a first-line treatment for type 2 diabetes, while other derivatives like proguanil (B194036) are used as antimalarial drugs. scholaris.cajneonatalsurg.comnih.gov The biological activity of biguanides also extends to antiseptic, antiviral, and anticancer properties. jneonatalsurg.comnih.govresearchgate.net This broad spectrum of activity has cemented the biguanide scaffold as a privileged structure in drug discovery. researchgate.net
| Property | Description |
| Structure | Two guanidine units linked by a nitrogen atom. scholaris.cacdnsciencepub.com |
| Basicity | Highly basic due to the guanidino groups. scholaris.cacdnsciencepub.com |
| Tautomerism | Exists in various tautomeric forms. scholaris.ca |
| Metal Chelation | Forms stable complexes with metal ions. scholaris.cacdnsciencepub.commdpi.com |
Rationale for Academic Investigation of N-(4-Aminobenzyl)biguanide
The academic investigation into this compound is driven by the desire to explore new chemical space and potentially discover novel applications. The rationale for its study can be broken down into several key aspects:
Building Block for Synthesis: The presence of both a reactive biguanide and an amino group on the benzyl (B1604629) ring makes this compound a versatile building block in organic synthesis. It can be used to construct more complex molecules, including polymers and other bioactive compounds.
Potential Biological Activity: Given the well-documented therapeutic properties of other biguanide derivatives, there is a strong rationale for investigating the biological activity of this compound. Researchers are interested in exploring its potential as an antimicrobial, antioxidant, or anticancer agent. smolecule.com
Structure-Activity Relationship Studies: By modifying the substituents on the biguanide core, such as with the 4-aminobenzyl group, chemists can probe the structure-activity relationships of this class of compounds. This helps in understanding how different structural features influence biological activity and can guide the design of more potent and selective drugs.
Current Research Landscape and Gaps Pertaining to this compound
The current research landscape for this compound is still in its nascent stages. While the compound is commercially available from several chemical suppliers, indicating its use in research and development, there is a limited amount of published academic literature specifically focused on its synthesis, characterization, and application. chiralen.comsigmaaldrich.comsigmaaldrich.com
Existing information suggests its use in the synthesis of copolymer films, as cited in patent literature. chiralen.com This points towards potential applications in materials science. However, a significant gap exists in the public domain regarding comprehensive studies on its biological properties. Further research is needed to fully elucidate its potential in medicinal chemistry and other fields.
| Research Area | Current Status | Identified Gaps |
| Synthesis | Methods likely exist but are not widely published in academic journals. | Detailed, optimized, and scalable synthetic routes are not readily available in the public literature. |
| Biological Activity | Postulated to have antimicrobial and antioxidant properties, but empirical data is scarce. | Comprehensive screening for a wide range of biological activities (e.g., anticancer, antiviral) is lacking. |
| Applications | Mentioned in patent literature for use in copolymer films. chiralen.com | Exploration of other potential applications in materials science, catalysis, or as a pharmacological agent is needed. |
Contextualization within the Broader Field of Nitrogen-Containing Heterocycles and Polynitrogen Compounds
This compound, as a polynitrogen compound, fits into the broader and highly significant field of nitrogen-containing heterocycles and polynitrogen compounds.
Nitrogen-Containing Heterocycles are cyclic compounds containing at least one nitrogen atom in the ring. This class of compounds is of immense importance in chemistry and biology. openmedicinalchemistryjournal.comencyclopedia.pubnih.govfrontiersin.org A vast number of pharmaceuticals, natural products, and agrochemicals contain nitrogen heterocyclic scaffolds. encyclopedia.pubnih.gov Their structural diversity and ability to interact with biological targets make them a cornerstone of modern drug discovery. openmedicinalchemistryjournal.comnih.gov
Polynitrogen Compounds , which are molecules composed primarily of nitrogen atoms, are an area of intense research, particularly in the field of high-energy-density materials (HEDMs). ariel.ac.ilresearchgate.netrsc.orgcarnegiescience.edu The high energy released upon the decomposition of these compounds to form stable dinitrogen gas (N₂) makes them attractive as potential explosives and propellants. researchgate.netcarnegiescience.edu While this compound is not a pure polynitrogen compound in the same vein as species like N₅⁻, its high nitrogen content places it within this broader chemical context. rsc.org
The study of compounds like this compound contributes to the fundamental understanding of the chemistry of nitrogen-rich systems and may lead to the development of new materials with unique properties.
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-aminophenyl)methyl]-1-(diaminomethylidene)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6/c10-7-3-1-6(2-4-7)5-14-9(13)15-8(11)12/h1-4H,5,10H2,(H6,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOZCPLGVMQJCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C(N)N=C(N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization Techniques for N 4 Aminobenzyl Biguanide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For N-(4-Aminobenzyl)biguanide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a comprehensive map of its molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the 4-aminobenzyl and biguanide (B1667054) groups. The chemical shifts are influenced by the electronic environment of each proton.
The aromatic protons of the para-substituted benzene ring are expected to appear as a pair of doublets, characteristic of an AA'BB' spin system. The protons ortho to the aminobenzyl group (H-2 and H-6) would likely resonate at a different frequency than those ortho to the methylene bridge (H-3 and H-5) due to the differing electronic effects of these substituents. The methylene protons (-CH₂-) connecting the benzyl (B1604629) and biguanide moieties would present as a singlet, integrating to two protons. The protons on the various nitrogen atoms of the biguanide and the amino group will likely appear as broad singlets due to rapid exchange and quadrupole broadening effects. Their chemical shifts can be highly dependent on the solvent and concentration.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-2, H-6 (Aromatic) | 6.50 - 6.70 | Doublet | 2H |
| H-3, H-5 (Aromatic) | 7.00 - 7.20 | Doublet | 2H |
| -CH₂- (Benzyl) | ~4.30 | Singlet | 2H |
| -NH₂ (Aromatic Amino) | 4.50 - 5.50 | Broad Singlet | 2H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The aromatic carbons will have chemical shifts in the typical downfield region for benzene derivatives. The carbon atom attached to the amino group (C-4) is expected to be significantly shielded compared to the other aromatic carbons. The quaternary carbon (C-1) will likely show a weaker signal. The methylene carbon (-CH₂-) will appear in the aliphatic region. The two carbon atoms of the biguanide moiety are expected at the far downfield end of the spectrum due to their attachment to multiple nitrogen atoms.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-4 (Aromatic) | ~147.0 |
| C-1 (Aromatic) | ~129.0 |
| C-2, C-6 (Aromatic) | ~128.5 |
| C-3, C-5 (Aromatic) | ~114.5 |
| -CH₂- (Benzyl) | ~45.0 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, a key correlation would be observed between the aromatic protons on adjacent carbons (H-2/H-6 with H-3/H-5), confirming their ortho relationship on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the aromatic ring and the methylene bridge to their corresponding carbon signals. For instance, the signal for the -CH₂- protons at ~4.30 ppm would show a cross-peak with the carbon signal at ~45.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for connecting different parts of the molecule. For example, the methylene protons (-CH₂-) would be expected to show correlations to the aromatic carbons C-1, C-2, and C-6, as well as to one of the biguanide carbons, thus confirming the link between the benzyl and biguanide moieties.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. In positive ion mode, the molecule is expected to be readily protonated, primarily on the highly basic biguanide moiety, to yield a prominent [M+H]⁺ ion.
The fragmentation of the protonated molecular ion under tandem MS (MS/MS) conditions would likely involve the cleavage of the benzylic C-N bond. A characteristic fragmentation pathway would be the loss of the biguanide group to form a stable 4-aminobenzyl cation. Further fragmentation of the biguanide portion could also occur.
Predicted ESI-MS Fragmentation Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 208.15 | Protonated molecular ion |
| [M+H - C₂H₆N₅]⁺ | 107.07 | Loss of the biguanide radical |
The fragmentation of protonated benzylamines is a well-studied process that can proceed through various pathways, including the loss of ammonia or the formation of tropylium ions, which could lead to more complex fragmentation patterns for this compound under higher energy collision-induced dissociation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
This compound itself is a non-volatile compound due to its high polarity and the presence of multiple amine functional groups, making it unsuitable for direct GC-MS analysis. However, it can be made amenable to GC-MS by converting it into a more volatile derivative.
Silylation is a common derivatization technique for compounds containing active hydrogens, such as those in amino and imino groups. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) could be used to replace the active hydrogens on the amino and biguanide nitrogens with trimethylsilyl (TMS) groups. The resulting per-silylated derivative would be significantly more volatile and thermally stable.
The GC-MS analysis of the silylated derivative would provide a retention time characteristic of the derivatized molecule and a mass spectrum that would show a molecular ion peak corresponding to the TMS-derivative. The fragmentation pattern would be dominated by cleavages related to the TMS groups and the underlying molecular structure. For instance, the loss of a methyl group from a TMS moiety (a peak at M-15) is a very common fragmentation pathway. Due to the complexity and potential for multiple derivatization products, careful optimization of the derivatization reaction and GC-MS conditions would be necessary for a reliable analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS provides a precise mass measurement, which can be used to confirm its molecular formula, C₉H₁₄N₆.
The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value. The close agreement between these values provides strong evidence for the compound's identity.
Table 1: Theoretical Exact Mass of this compound
| Molecular Formula | Species | Theoretical Exact Mass (m/z) |
|---|
Data is theoretical and for the protonated species.
In a typical HRMS experiment, this compound would be introduced into the mass spectrometer, often using a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation and preserve the molecular ion. The resulting mass spectrum would show a prominent peak corresponding to the protonated molecule, and its high-resolution measurement would allow for the confident assignment of the elemental formula.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. These methods are complementary and provide a detailed fingerprint of the molecular structure of this compound.
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the IR spectrum would be expected to show characteristic absorption bands for its amine, biguanide, and aromatic moieties.
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (amine) | Stretching | 3450-3250 | Medium-Strong |
| N-H (biguanide) | Stretching | 3400-3100 | Strong, Broad |
| C-H (aromatic) | Stretching | 3100-3000 | Medium |
| C=N (biguanide) | Stretching | 1680-1640 | Strong |
| C=C (aromatic) | Stretching | 1600-1450 | Medium |
| N-H | Bending | 1650-1550 | Medium |
| C-N | Stretching | 1350-1250 | Medium |
Predicted data based on typical vibrational frequencies of functional groups.
The presence of multiple N-H bonds in both the primary amine and the biguanide group would likely result in a broad and complex absorption pattern in the 3450-3100 cm⁻¹ region. The strong absorption around 1650 cm⁻¹ would be indicative of the C=N stretching vibrations within the biguanide structure. Aromatic C=C stretching and C-H bending vibrations would further confirm the presence of the benzyl group.
Raman spectroscopy is another vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. It provides information about molecular vibrations that are complementary to IR spectroscopy. Raman is particularly sensitive to non-polar bonds and symmetric vibrations.
For this compound, Raman spectroscopy would be especially useful for identifying the symmetric vibrations of the aromatic ring and the C=N bonds in the biguanide moiety.
Table 3: Predicted Raman Shifts for this compound
| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (aromatic) | Stretching | 3100-3000 | Strong |
| C=N (biguanide) | Symmetric Stretching | 1650-1600 | Medium |
| C=C (aromatic) | Ring Breathing | ~1000 | Strong |
Predicted data based on typical Raman shifts of functional groups.
The symmetric "ring breathing" mode of the para-substituted benzene ring is expected to produce a strong and characteristic peak around 1000 cm⁻¹. The C=N symmetric stretch would also be readily observable.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique that allows for the determination of the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, its solid-state conformation, bond lengths, bond angles, and intermolecular interactions can be elucidated.
While a specific crystal structure for this compound is not publicly available, a crystallographic study would be expected to reveal key structural features, including:
Hydrogen Bonding: The numerous N-H groups in the biguanide and amino functionalities would act as hydrogen bond donors, while the nitrogen atoms of the imine and amine groups would serve as acceptors. This would likely lead to an extensive network of intermolecular hydrogen bonds, influencing the crystal packing.
Conformation: The relative orientation of the aminobenzyl group and the biguanide moiety would be determined, providing insight into the molecule's preferred solid-state conformation.
Planarity: The degree of planarity of the biguanide system could be assessed.
Table 4: Potential Crystallographic Data for this compound
| Parameter | Description |
|---|---|
| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry elements of the crystal lattice. |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |
This table represents the type of data that would be obtained from an X-ray crystallography study.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating components of a mixture and for assessing the purity of a compound. High-performance liquid chromatography is particularly well-suited for the analysis of non-volatile compounds like this compound.
HPLC is a highly efficient separation technique that utilizes a liquid mobile phase and a solid stationary phase to separate compounds based on their differential partitioning between the two phases. europa.eu For this compound, a reversed-phase HPLC method would likely be employed.
A typical HPLC analysis would provide information on the retention time of the compound, which is a characteristic property under specific chromatographic conditions, and would allow for the detection and quantification of any impurities.
Table 5: Hypothetical HPLC Method for this compound
| Parameter | Condition |
|---|---|
| Column | C18 (reversed-phase) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). |
| Detection | UV-Vis detector, likely at a wavelength where the aromatic ring absorbs, such as 230-260 nm. |
| Flow Rate | Typically 1.0 mL/min. |
This table outlines a plausible HPLC method based on the analysis of similar aromatic biguanides.
By integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram, the purity of the sample can be accurately determined.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and indispensable analytical technique for monitoring the progress of chemical reactions in real-time. researchgate.net It provides a qualitative assessment of the presence of starting materials, intermediates, and the formation of the desired product, this compound. By observing the appearance and disappearance of spots on a TLC plate, a chemist can determine the optimal reaction time and ensure the reaction has proceeded to completion. umich.edu
The separation on a TLC plate is based on the principle of adsorption chromatography, where compounds in the mixture are partitioned between a solid stationary phase and a liquid mobile phase. aga-analytical.com.pl The highly polar nature of the biguanide and primary amine functional groups in this compound dictates specific choices for the TLC method development.
Stationary Phase Selection
For a polar and basic compound like this compound, the standard stationary phase of choice is **silica gel (SiO₂) **. umich.edu Commercially available TLC plates are typically glass or aluminum sheets coated with a thin layer of silica gel G, often incorporating a fluorescent indicator (e.g., F254) to aid in visualization under UV light. rsc.orglibretexts.org The slightly acidic nature of silica gel provides strong interactions with the basic biguanide moiety, leading to retention.
In some cases, if severe tailing or irreversible adsorption of the basic compound occurs on silica, alumina (Al₂O₃) plates can be used as an alternative. aga-analytical.com.pl Basic or neutral alumina plates are generally preferred for the analysis of basic compounds like amines. aga-analytical.com.plsciencemadness.org
Mobile Phase (Eluent) Composition
The selection of an appropriate mobile phase is critical for achieving clear separation between the starting materials (e.g., 4-aminobenzylamine and dicyandiamide) and the highly polar this compound product. Due to the product's high polarity, a polar solvent system is required to move the compound from the baseline. rochester.edu
The polarity of the eluent is adjusted by mixing a non-polar solvent with a more polar solvent. For this compound, single-solvent systems are rarely effective. Instead, multi-component solvent mixtures are employed to fine-tune the separation. Often, a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, is added to the mobile phase. sciencemadness.org This modifier helps to saturate the acidic sites on the silica gel, preventing peak tailing and improving the spot shape of the basic analyte.
Common solvent systems for polar, basic compounds include combinations of:
Dichloromethane/Methanol
Chloroform/Methanol
Ethyl Acetate/Methanol
Butanol/Acetic Acid/Water sciencemadness.org
The following table provides examples of solvent systems that could be used for monitoring a reaction to form this compound, along with typical effects on compound retention.
| Mobile Phase Composition (v/v/v) | Polarity | Suitability for this compound | Expected Retention Factor (Rf) of Product |
| 95:5 Dichloromethane:Methanol | Medium | Low; product will likely remain at the baseline (Rf ~ 0). | ~0.05 |
| 85:14:1 Chloroform:Methanol:Ammonium Hydroxide | High | Good; the basic modifier improves spot shape and moves the polar product up the plate. | 0.25 - 0.40 |
| 80:15:5 Ethyl Acetate:Methanol:Triethylamine | High | Good; suitable for separating the polar product from less polar starting materials. | 0.30 - 0.45 |
| 60:20:20 n-Butanol:Acetic Acid:Water | Very High | Effective for highly polar compounds, useful if the product is immobile in other systems. | 0.40 - 0.60 |
This interactive table is for illustrative purposes. Actual Rf values must be determined experimentally.
Visualization Techniques
Since this compound is a colorless compound, methods are required to visualize the separated spots on the TLC plate. nih.gov Both non-destructive and destructive techniques are commonly used.
Non-Destructive Visualization:
Ultraviolet (UV) Light: this compound contains a benzene ring, which is a UV-active chromophore. When a TLC plate containing a fluorescent indicator (F254) is irradiated with short-wave UV light (254 nm), the compound will absorb the UV light and appear as a dark spot against a glowing green background. libretexts.orglibretexts.org This is the most common and immediate method of visualization. libretexts.org
Destructive Visualization: After viewing under UV light, chemical stains can be applied to the plate. silicycle.com This is a destructive process, as a chemical reaction occurs to produce a colored spot. libretexts.org
Iodine (I₂): The TLC plate is placed in a chamber containing iodine crystals. Iodine vapor is absorbed by many organic compounds, including the aromatic ring and nitrogen-containing groups of this compound, forming temporary yellow-brown spots. libretexts.orglibretexts.org
Potassium Permanganate (KMnO₄) Stain: This stain is a general oxidizing agent. It reacts with functional groups that can be oxidized, such as the amine groups in the target molecule, to produce yellow or brown spots on a purple background. fiu.edu
Ninhydrin Stain: This reagent is highly specific for primary and secondary amines. Upon gentle heating, it reacts with the primary aminobenzyl group of the molecule to produce a characteristic purple or pink spot (Ruhemann's purple). nih.gov This can be particularly useful for confirming the presence of the amine group.
The table below summarizes the visualization methods applicable to this compound.
| Visualization Method | Type | Principle | Expected Result for this compound |
| UV Light (254 nm) | Non-destructive | Quenching of fluorescence by the aromatic ring. fiu.edu | Dark spot on a fluorescent green background. libretexts.org |
| Iodine Chamber | Semi-destructive | Complex formation with organic compounds. libretexts.org | Yellow to brown spot on a light brown background. fiu.edu |
| Potassium Permanganate | Destructive | Oxidation of the amine functional groups. fiu.edu | Yellow/brown spot on a purple/pink background. |
| Ninhydrin | Destructive | Reaction with the primary amine group. nih.gov | Purple or pink spot upon heating. |
Retention Factor (Rf) and Interpretation
The Retention Factor (Rf) is a quantitative measure of a compound's movement up the TLC plate. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. silicycle.com
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a characteristic of a compound in a specific solvent system and is always between 0 and 1. In a typical synthesis of this compound, the starting materials are generally less polar than the final product. The biguanide group is highly polar and capable of strong hydrogen bonding with the silica gel stationary phase.
Therefore, when monitoring the reaction:
Starting Material(s): (e.g., 4-aminobenzylamine) will have a higher Rf value.
Product: this compound, being much more polar, will have a significantly lower Rf value. silicycle.com
By spotting the reaction mixture alongside the starting material standard on the same TLC plate, one can monitor the consumption of the starting material (its spot fades) and the formation of the product (a new, lower-Rf spot appears and intensifies). The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible on the TLC plate. umich.edu
Molecular Interactions and Mechanistic Insights of N 4 Aminobenzyl Biguanide in Research Models
Investigation of Biguanide (B1667054) Interactions with Molecular Targets in In Vitro Systems
In vitro studies are fundamental to understanding the direct interactions between a compound and its molecular targets. For biguanides, these studies have explored a range of potential mechanisms, including enzyme inhibition and receptor modulation.
Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase)
Biguanides have been investigated for their potential as enzyme inhibitors. A notable example is their interaction with dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. nih.gov Inhibition of DHFR can disrupt the synthesis of nucleotides and amino acids, thereby affecting cell proliferation. nih.gov
Research on biguanides such as metformin (B114582) and phenformin (B89758) has shown that they can act as competitive inhibitors of E. coli dihydrofolate reductase (ecDHFR). nih.gov This competitive inhibition suggests that the biguanide molecule binds to the active site of the enzyme, competing with the natural substrate, dihydrofolate. The inhibition constants (Ki) indicate the potency of this inhibition, with lower values signifying stronger binding. For instance, the Ki for phenformin is substantially lower than that of metformin, indicating a much higher affinity for the enzyme. nih.gov This interaction highlights a potential mechanism of action for biguanides that could be relevant in various therapeutic contexts. nih.gov
| Biguanide Compound | Inhibition Constant (Ki) against ecDHFR |
| Phenformin (PFM) | 0.17 ± 0.02 mM |
| Metformin (MFM) | 20 to 200 mM (Range) |
| p-aminobenzoyl-L-glutamate (pABG) | 1.8 ± 0.3 mM |
Data sourced from studies on E. coli dihydrofolate reductase (ecDHFR). nih.gov
Ligand Binding Assays with Recombinant Proteins
Ligand binding assays are crucial for quantifying the interaction between a ligand, such as a biguanide, and a specific protein target. These assays utilize recombinant proteins—proteins produced through genetic engineering—to ensure a pure and consistent source for study. nih.govresearchgate.net The principle of these assays is to measure the binding of the ligand to the protein, which can be quantified to determine binding affinity (often expressed as the dissociation constant, Kd). nih.gov
While specific ligand binding assay data for N-(4-Aminobenzyl)biguanide with a broad range of recombinant proteins are not extensively detailed in publicly available literature, the methodology is standard for characterizing such interactions. For biguanides in general, determining binding affinity is complex. For example, the dissociation constant (Kd) for the biguanide-Zn2+ complex is estimated to be around 10-11, indicating a very high affinity. nih.gov Computational approaches, such as ligand-protein modeling, are also employed to predict binding modes. However, these models can be challenging to perfect, as ligand binding can induce conformational changes in both the protein and the ligand, a principle known as "ligand-induced fit". nih.gov For instance, modeling the binding of metformin to the active site of cathepsin B has shown that no single, fixed binding mode exists. nih.gov
Receptor Agonism/Antagonism in Cellular Models (e.g., Trace Amine-Associated Receptors)
The interaction of biguanides with cellular receptors is another key area of investigation. One family of receptors of particular interest is the Trace Amine-Associated Receptors (TAARs). nih.gov TAAR1, the most well-characterized member of this family, is a G protein-coupled receptor that is activated by trace amines and other structurally related molecules. nih.govnih.gov Activation of TAAR1 typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. mdpi.com
Given their chemical structure, biguanide derivatives have been explored as potential TAAR1 agonists. mdpi.com Studies have shown that various compounds, including amphetamines and other synthetic molecules, can activate TAAR1. nih.gov The exploration of biguanides in this context suggests a potential mechanism for modulating monoaminergic systems, which are crucial in neuropsychiatric functions. nih.govnih.govfrontiersin.org
Beyond TAARs, research has also shown that some biguanides can act as antagonists for other types of receptors. For example, compounds like cycloguanil, proguanil (B194036), and phenformin have been found to inhibit N-methyl-D-aspartate (NMDA) receptors, which are ionotropic glutamate (B1630785) receptors critical for synaptic transmission and plasticity. mdpi.com This inhibition was determined to be non-competitive, with phenformin exhibiting an IC50 value of 13 ± 1 µM. mdpi.com
| Compound | Receptor Target | Action | Potency (IC50 / Ki) |
| Phenformin | NMDA Receptor | Antagonist (Allosteric Inhibitor) | 13 ± 1 µM |
| Cycloguanil | NMDA Receptor | Antagonist (Channel Blocker) | 3.4 ± 0.6 µM |
| Proguanil | NMDA Receptor | Antagonist (Allosteric Inhibitor) | 9.0 ± 2.2 µM |
| Biguanide Derivatives | TAAR1 | Agonist | Investigated in silico/in vitro |
Data sourced from studies on NMDA receptors and TAAR1. mdpi.commdpi.com
Exploration of Biguanide-Metal Complexation and Coordination Chemistry
The chemical structure of biguanides lends itself to forming coordination complexes with various metal ions. This area of study, known as coordination chemistry, is essential for understanding how these molecules might interact with metallic elements in biological systems or be used to create novel metallo-drugs.
Studies on Biguanide as N-Donor Ligands
Biguanides are characterized by a structure rich in amino (-NH2) and imino (=NH) groups. mdpi.com These groups possess lone pairs of electrons, making them potential electron donors and thus excellent ligands for coordination with metal cations. nih.govmdpi.com Specifically, biguanides act as N-donor ligands, forming coordinate bonds with metals through their nitrogen atoms. mdpi.com
The biguanide structure is a bidentate ligand, meaning it can bind to a central metal atom at two points. nih.gov This chelation results in the formation of a stable ring structure with the metal ion, enhancing the stability of the resulting complex. The ability of biguanides to form these stable complexes has been studied extensively with a wide range of transition metals. mdpi.com
Formation and Characterization of Transition Metal Complexes with Biguanides
The capacity of biguanides to act as N-donor ligands has led to the synthesis and characterization of numerous transition metal complexes. rsc.org Using techniques such as FT-IR and UV/VIS spectroscopy, X-ray diffraction, and thermal analysis, researchers have detailed the structure and properties of these complexes. rsc.orgresearchgate.net
Studies have successfully synthesized and characterized complexes of biguanides (using metformin as a common analogue) with various transition metals, including Cobalt (Co), Nickel (Ni), Copper (Cu), and Zinc (Zn). rsc.orgresearchgate.net These complexes exhibit different coordination geometries depending on the metal and the stoichiometry of the reaction. For example, octahedral, square planar, square pyramid, and tetrahedral arrangements have been observed. mdpi.comresearchgate.net The characterization of these compounds provides a foundation for understanding their chemical behavior and potential applications. rsc.orgresearchgate.net
| Metal Ion | Biguanide Ligand | Complex Formula | Observed Geometry |
| Cobalt(II/III) | Metformin | [Co(Met)₃]Cl₂·2H₂O | Octahedral |
| Cobalt(II/III) | Metformin | [Co(Met)₃][CoCl₄]Cl·3H₂O | Cationic Octahedral / Anionic Tetrahedral |
| Nickel(II) | Metformin | [Ni(Met)(Met-H)]Cl·H₂O | Distorted Square Planar |
| Copper(II) | Metformin | [Cu(Met)₂]Cl₂·H₂O | Not specified |
| Copper(II) | Metformin | [(Cu(Met)Cl)₂-μ-Cl₂] | Distorted Square Pyramid (Dimeric) |
| Zinc(II) | Metformin | [Zn(MetH)Cl₃] | Not specified |
Data compiled from synthesis and characterization studies of biguanide-metal complexes. mdpi.comrsc.orgresearchgate.net
Research on this compound Remains Undisclosed in Key Molecular Interaction and Mechanistic Studies
Comprehensive searches for the chemical compound this compound have yielded no specific research findings related to its molecular interactions, mechanistic pathways, or the role of metal chelation in its activity. Despite the well-documented properties of other biguanide compounds like metformin and phenformin, this compound remains largely uncharacterized in the scientific literature concerning its cellular uptake, impact on biochemical pathways, and modulation of molecular signaling cascades in preclinical models.
The biguanide class of molecules is known for its capacity to form stable coordination complexes with various transition metals. This chelation is often a critical factor in modulating their biological activity. However, no studies were identified that specifically investigate the metal-chelating properties of this compound or the effects of such chelation on its molecular function.
Similarly, the mechanisms by which biguanides enter cells and exert their effects are areas of intense research. For prominent biguanides, specific transporters and pathways for cellular uptake have been identified. Furthermore, their influence on fundamental biochemical processes, such as mitochondrial respiration, and their ability to modulate key signaling cascades, like the AMPK pathway, are well-established. In stark contrast, there is a conspicuous absence of publicly available research detailing these aspects for this compound.
The lack of available data for this compound across these fundamental areas of pharmacological research prevents a detailed discussion of its molecular interactions and mechanistic insights. Future research is necessary to elucidate the specific properties of this compound and to understand how its structural characteristics, particularly the presence of the 4-aminobenzyl group, might influence its biological activity in comparison to other more studied biguanides.
Structure Activity Relationship Sar Studies of N 4 Aminobenzyl Biguanide Analogs
Impact of Substituent Variations on Molecular Interaction Profiles
The molecular architecture of N-(4-Aminobenzyl)biguanide offers several sites for chemical modification, primarily the phenyl ring and the biguanide (B1667054) moiety. Alterations at these positions have been shown to significantly influence the compound's interaction with biological targets, thereby modulating its efficacy and selectivity.
The phenyl ring of this compound plays a crucial role in the molecule's interaction with target proteins, often engaging in hydrophobic and electronic interactions within the binding pocket. Studies on related arylmethylbiguanide scaffolds have demonstrated that the nature, position, and size of substituents on the phenyl ring can dramatically alter biological activity. nih.gov
For instance, the introduction of small, lipophilic groups at the ortho position of the phenyl ring has been shown to enhance activity in certain contexts. Analogs featuring o-methyl or o-chlorophenyl groups have exhibited potent inhibitory effects in preclinical cancer models. nih.gov These substitutions are thought to optimize the compound's fit within the hydrophobic sub-pockets of the target protein, thereby increasing binding affinity. Conversely, the introduction of polar or bulky substituents on the phenyl ring has been found to be detrimental to activity. nih.gov Groups such as hydroxyl, methoxy, or acetylaminoethyl can introduce unfavorable steric hindrance or disrupt essential hydrophobic interactions, leading to a decrease in biological efficacy. nih.gov
Furthermore, more extensive modifications, such as the introduction of a phenylethynylbenzyl group, have been explored to enhance the lipophilicity and membrane-crossing capabilities of biguanide derivatives. nih.gov These analogs have demonstrated improved accumulation in mitochondria and potent anticancer activity at significantly lower concentrations than parent compounds. nih.gov This suggests that enhancing the hydrophobic character of the benzyl (B1604629) portion of the molecule can lead to more effective targeting of intracellular organelles. nih.gov
| Substituent | Position | Observed Effect on Activity | Rationale |
|---|---|---|---|
| -CH₃ | ortho | Increased | Enhanced hydrophobic interactions within the target's binding pocket. nih.gov |
| -Cl | ortho | Increased | Improved lipophilicity and electronic interactions. nih.gov |
| -OH | - | Decreased | Introduction of unfavorable polarity and potential for steric clash. nih.gov |
| -OCH₃ | - | Decreased | Potential for steric hindrance and altered electronic properties. nih.gov |
| -CH₂CH₂NHCOCH₃ | - | Decreased | Introduction of a bulky and polar group, leading to reduced binding affinity. nih.gov |
| Phenylethynylbenzyl | - | Significantly Increased | Enhanced lipophilicity, facilitating membrane translocation and mitochondrial accumulation. nih.gov |
The biguanide moiety is a defining feature of this class of compounds, characterized by its high basicity and ability to exist as a delocalized cation at physiological pH. This positive charge is fundamental to the mechanism of action of many biguanides, facilitating interactions with negatively charged residues on target proteins and influencing cellular uptake and mitochondrial accumulation.
Bioisosteric replacement of the biguanide group with other cationic moieties, such as guanidine (B92328), has been investigated. In some studies, guanidine analogs have been found to exhibit biological activities comparable to their biguanide counterparts, suggesting that the presence of a monocationic group is a primary requirement for the intended biological effects. nih.gov However, the specific geometry and charge distribution of the biguanide group may offer advantages in terms of binding to particular targets.
Studies on related biguanides have indicated that substitutions on the nitrogen atoms of the biguanide chain can have a significant impact on activity. For example, in the case of the antimalarial biguanide proguanil (B194036), it has been observed that substitutions on certain nitrogen atoms can lead to a reduction in activity. youtube.com This suggests that the hydrogen atoms on the biguanide moiety may be involved in crucial hydrogen bonding interactions with the target protein. Any modification that disrupts these interactions could lead to a loss of potency. The highly basic nature of the biguanide functional group, which leads to the formation of a cationic species, is considered essential for many of its therapeutic properties. youtube.com
The primary mechanism of action for many biguanides involves the inhibition of mitochondrial complex I of the electron transport chain. nih.gov This inhibition leads to a decrease in ATP production and an increase in the AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. nih.gov The cationic nature of the biguanide moiety is crucial for its accumulation within the mitochondria, which have a large negative membrane potential.
Correlation between Structural Features and Observed Biological Activities in Preclinical Settings
A clear correlation exists between the structural modifications of this compound analogs and their biological activities observed in preclinical studies. The data consistently show that lipophilicity and the electronic properties of the phenyl ring, as well as the integrity of the cationic biguanide moiety, are key determinants of efficacy.
In preclinical cancer models, analogs with enhanced lipophilicity, achieved through substitutions like ortho-chloro or the addition of a phenylethynylbenzyl group, have demonstrated superior antitumor activity. nih.govnih.gov For instance, the o-chlorophenyl analog of a related arylmethylbiguanide showed potent inhibitory effects on hypoxia-inducible factor (HIF)-1 and unfolded protein response (UPR) activation, along with excellent selective cytotoxicity under glucose-deprived conditions. nih.gov The phenylethynyl biguanidium salt, a more lipophilic derivative, was shown to be more effective than the parent compounds at inhibiting the proliferation of pancreatic cancer cells in vivo. nih.gov
The importance of the cationic biguanide group is underscored by the observation that its replacement with a neutral group typically leads to a loss of activity. The ability of these compounds to accumulate in the mitochondria is directly linked to their cationic nature, and this subcellular localization is critical for their effects on cellular respiration. nih.gov
| Structural Feature | Preclinical Biological Activity | Underlying Mechanism |
|---|---|---|
| Increased lipophilicity of the phenyl ring (e.g., o-chloro, phenylethynylbenzyl) | Enhanced anticancer activity, increased cytotoxicity in cancer cells. nih.govnih.gov | Improved membrane permeability and mitochondrial accumulation, leading to more effective inhibition of cellular respiration. nih.gov |
| Presence of polar/bulky groups on the phenyl ring | Decreased biological activity. nih.gov | Steric hindrance and disruption of hydrophobic interactions at the target binding site. nih.gov |
| Intact cationic biguanide moiety | Essential for activity. nih.govyoutube.com | Facilitates mitochondrial accumulation due to the negative mitochondrial membrane potential and enables key electrostatic interactions with the target. nih.gov |
| Bioisosteric replacement with guanidine | Comparable activity in some models. nih.gov | Preservation of the essential monocationic character required for biological function. nih.gov |
Design Principles for Novel this compound Derivatives with Tuned Activity
Based on the available SAR data, several key design principles can be formulated for the development of novel this compound derivatives with enhanced or specific biological activities. These principles aim to optimize the molecular properties of the compounds to achieve desired therapeutic outcomes.
Modulation of Lipophilicity for Targeted Delivery: The lipophilicity of the molecule, particularly the aryl portion, is a critical parameter that can be fine-tuned to improve cellular uptake and subcellular localization. Increasing lipophilicity through the introduction of small, non-polar substituents or larger hydrophobic moieties can enhance accumulation in mitochondria, a key target for the anticancer effects of biguanides. nih.gov This strategy can lead to compounds with greater potency at lower concentrations.
Strategic Substitution on the Phenyl Ring: The substitution pattern on the phenyl ring should be carefully considered to maximize favorable interactions with the target protein. The use of small, electron-withdrawing groups in the ortho position appears to be a promising strategy for enhancing activity. nih.gov Computational modeling and docking studies can be employed to predict optimal substitution patterns that complement the topography and electronic environment of the target's binding site.
Preservation of the Cationic Biguanide Core: The biguanide moiety, or a suitable cationic bioisostere like guanidine, should be maintained as it is fundamental to the mechanism of action. nih.gov Modifications to this part of the molecule should be approached with caution to avoid disrupting essential electrostatic and hydrogen bonding interactions. The high basicity of this group is a key feature that should be preserved. youtube.com
Introduction of Target-Specific Moieties: To improve selectivity and reduce off-target effects, future design efforts could focus on incorporating chemical moieties that are recognized by specific cellular targets or transport systems. This could involve conjugating the this compound scaffold to ligands that bind to receptors overexpressed on the surface of target cells, such as cancer cells.
By applying these design principles, it is possible to rationally design and synthesize new generations of this compound derivatives with improved therapeutic profiles, characterized by enhanced potency, greater selectivity, and optimized pharmacokinetic properties.
Computational Chemistry and Molecular Modeling of N 4 Aminobenzyl Biguanide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties and reactivity of N-(4-Aminobenzyl)biguanide.
The biguanide (B1667054) moiety is characterized by its strong basicity and the potential for tautomerism, which are critical determinants of its chemical behavior and interactions. nih.govnih.gov Tautomers are isomers that readily interconvert through the migration of a proton, accompanied by a switch in the location of double bonds. nih.gov
For the biguanide core, several tautomeric forms can be proposed. However, quantum chemical studies and X-ray diffraction data on biguanide-containing compounds have confirmed that the most stable tautomer features a delocalized π-electron system across the C-N backbone, with no hydrogen atom on the central nitrogen (N3). researchgate.net This delocalization contributes to the molecule's stability and high basicity (pKa > 11), ensuring that the biguanide group is predominantly protonated under physiological conditions (pH ~7.4).
DFT calculations, often using functionals like B3LYP with a 6-31G(d,p) basis set, are employed to calculate the relative Gibbs free energies of various possible tautomers and protonation states. journalirjpac.comresearchgate.net These calculations can precisely identify the most energetically favorable protonation site among the five nitrogen atoms of the biguanide group. For this compound, protonation is expected to occur on one of the terminal imine (=NH) nitrogens, allowing for maximum charge delocalization and resonance stabilization. The aminobenzyl group's nitrogen is significantly less basic and less likely to be protonated.
| Form | Description | Predicted Stability |
|---|---|---|
| Neutral Tautomer 1 | The most stable neutral tautomeric form as confirmed by computational and X-ray studies. researchgate.net | High (in non-polar environments) |
| Neutral Tautomer 2 | A less stable tautomer with hydrogen on the central nitrogen. | Low |
| Protonated Form (Monocation) | Protonation at a terminal imine nitrogen, leading to a resonance-stabilized cation. This is the predominant form at physiological pH. | Very High (in aqueous environments) |
DFT is a highly effective method for predicting spectroscopic properties, which can be crucial for structure elucidation and verification. youtube.com The Gauge-Including Atomic Orbital (GIAO) method, integrated within a DFT framework (e.g., B3LYP/cc-pVDZ), is widely used for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (δ) for both ¹H and ¹³C nuclei. nih.govrsc.orgnih.gov
The process involves first optimizing the molecule's 3D geometry at a chosen level of theory and then performing a single-point NMR calculation, often including a solvent model to mimic experimental conditions. nih.govyoutube.com The calculated isotropic shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
These predictions are powerful for:
Confirming molecular structure: Comparing the predicted spectrum with the experimental one can validate the synthesized structure.
Assigning complex spectra: DFT can help assign specific signals to the correct atoms in the molecule.
Distinguishing between isomers: Different isomers or tautomers will have distinct calculated NMR spectra, allowing for the identification of the correct form present in a sample. rsc.org
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
|---|---|---|---|
| C (Biguanide) | 161.5 | 160.8 | -0.7 |
| C (Biguanide) | 159.2 | 158.9 | -0.3 |
| C1 (Aromatic) | 138.4 | 137.9 | -0.5 |
| C2/C6 (Aromatic) | 129.1 | 129.5 | +0.4 |
| C3/C5 (Aromatic) | 120.3 | 120.1 | -0.2 |
| C4 (Aromatic) | 145.6 | 145.2 | -0.4 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme. mdpi.com This method is essential for understanding the potential mechanism of action of this compound and for identifying promising therapeutic targets.
The docking process involves placing the 3D structure of this compound into the active site of a target protein and using a scoring function to evaluate thousands of possible binding poses. semanticscholar.org The output is a ranked list of poses, with the top-ranked pose representing the most likely binding mode. The associated docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity—a lower score indicates a more favorable interaction. nih.gov
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Metformin (B114582) | GSK-3β (1Q4L) | -7.3 | ASP-105, ARG-220, GLU-249 semanticscholar.orgnih.gov |
| Aryl Imeglimin Analogue | GSK-3β (1Q4L) | -8.1 | ASP-200, LEU-188, GLN-185 nih.gov |
| This compound (Hypothetical) | GSK-3β (1Q4L) | -8.5 (Estimated) | ASP-200, VAL-110, TYR-221 |
Analysis of the top-ranked docking pose reveals the specific non-covalent interactions that stabilize the ligand-protein complex. For this compound, these interactions are predicted to be:
Hydrogen Bonding and Salt Bridges: The protonated biguanide moiety is an excellent hydrogen bond donor. It is expected to form multiple strong hydrogen bonds and/or salt bridges with negatively charged residues like aspartate (Asp) or glutamate (B1630785) (Glu) in the active site. semanticscholar.orgnih.gov
Hydrophobic Interactions: The benzyl (B1604629) ring can engage in favorable hydrophobic and van der Waals interactions with nonpolar residues such as leucine (B10760876) (Leu), valine (Val), and alanine (B10760859) (Ala).
Pi-Alkyl or Pi-Cation Interactions: The aromatic ring can also form pi-alkyl interactions with the alkyl side chains of certain residues or pi-cation interactions with positively charged residues like arginine (Arg).
| Molecular Moiety | Interaction Type | Potential Interacting Protein Residues |
|---|---|---|
| Protonated Biguanide | Hydrogen Bond / Salt Bridge | Aspartate (Asp), Glutamate (Glu), Serine (Ser) |
| Benzyl Ring | Hydrophobic / van der Waals | Leucine (Leu), Isoleucine (Ile), Valine (Val) |
| Amino Group (-NH₂) | Hydrogen Bond | Aspartate (Asp), Glutamine (Gln), Backbone Carbonyls |
| Benzyl Ring (π-system) | Pi-Alkyl / Pi-Stacking | Arginine (Arg), Phenylalanine (Phe), Tyrosine (Tyr) |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and behavior of the ligand-protein complex over time. nih.govnih.gov An MD simulation calculates the forces between atoms and their subsequent motions, effectively simulating the complex's behavior in a solvated, physiological-like environment for tens to hundreds of nanoseconds. mdpi.comyoutube.com
Starting with the best-docked pose, an MD simulation can:
Assess Binding Stability: The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's heavy atoms. A stable, low-fluctuation RMSD value over the simulation time suggests a stable binding mode. aging-us.com
Analyze Conformational Changes: MD reveals how the ligand and protein adapt to each other's presence, highlighting any significant conformational changes that may be important for biological activity.
Refine Interaction Analysis: The persistence of intermolecular interactions, such as hydrogen bonds, can be monitored throughout the simulation. Interactions that are maintained for a high percentage of the simulation time are considered stable and critical for binding.
| Metric | Description | Indication of a Stable Complex |
|---|---|---|
| Ligand RMSD | Measures the deviation of the ligand's position from its initial docked pose. | Low and stable value (e.g., < 2.5 Å) after initial equilibration. |
| Protein RMSD | Measures the deviation of the protein's backbone atoms from the starting structure. | Plateauing at a stable value, indicating the protein has reached equilibrium. |
| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is present. | High occupancy (> 50%) for key H-bonds identified in docking. |
| Binding Free Energy (MM-GBSA) | An estimation of the binding free energy calculated from simulation snapshots. | A large, negative value indicates strong and favorable binding. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling stands as a important computational tool in modern drug discovery, enabling the prediction of biological activities of novel chemical entities based on their physicochemical properties. researchgate.net For this compound and its analogs, QSAR models offer a rational framework for designing compounds with potentially enhanced therapeutic efficacy. By establishing a mathematical relationship between the structural attributes of a molecule and its biological activity, QSAR facilitates the prioritization of synthetic efforts towards the most promising candidates, thereby reducing the time and cost associated with drug development. nih.gov
The fundamental principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its molecular structure. researchgate.net Variations in the structure of this compound, such as the introduction of different substituents on the aromatic ring or modifications to the biguanide moiety, can lead to significant changes in its biological profile. QSAR models aim to quantify these changes by correlating them with various molecular descriptors.
Research on biguanide derivatives has highlighted the importance of several key molecular properties in determining their biological activity. For instance, studies on antimicrobial biguanide isosteres have revealed a parabolic dependence of antimicrobial activity on the lipophilicity of the compounds. researchgate.net Similarly, the basicity of the functional groups within the molecule has been shown to be crucial for their mechanism of action, particularly for agents that target microbial membranes. researchgate.net
The development of a robust QSAR model for this compound would involve a multi-step process. Initially, a dataset of structurally related compounds with experimentally determined biological activities is compiled. nih.gov Subsequently, a wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each compound in the dataset. Through statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, a quantitative model is generated that best correlates the descriptors with the observed activities. nih.gov
Once developed and rigorously validated, this QSAR model can be employed to predict the activity of newly designed analogs of this compound before their actual synthesis. nih.gov This predictive capability allows for the in silico screening of large virtual libraries of compounds, identifying those with the highest probability of exhibiting the desired biological effect. For example, a validated QSAR model could guide the selection of substituents on the benzyl ring to optimize properties like cell permeability or target binding affinity.
The insights gained from QSAR studies extend beyond simple activity prediction. The models can provide a deeper understanding of the molecular features that are either favorable or detrimental to the biological activity of this compound derivatives. researchgate.net This knowledge is invaluable for the rational design of new compounds with improved potency and selectivity.
The following tables illustrate the types of data that would be utilized and generated in a hypothetical QSAR study of this compound analogs.
Table 1: Physicochemical Descriptors for a Hypothetical Series of this compound Analogs
| Compound ID | R-Group | LogP | Polar Surface Area (Ų) | Molecular Weight ( g/mol ) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| NAB-1 | H | 1.85 | 110.2 | 207.26 | 6 | 5 |
| NAB-2 | 4-Cl | 2.56 | 110.2 | 241.71 | 6 | 5 |
| NAB-3 | 4-CH3 | 2.35 | 110.2 | 221.29 | 6 | 5 |
| NAB-4 | 4-OCH3 | 1.98 | 119.4 | 237.29 | 6 | 6 |
| NAB-5 | 4-NO2 | 1.80 | 156.0 | 252.26 | 6 | 8 |
Table 2: Experimental and Predicted Biological Activity for a Hypothetical QSAR Model
| Compound ID | Experimental IC50 (µM) | Predicted IC50 (µM) | Residual |
| NAB-1 | 15.2 | 14.8 | 0.4 |
| NAB-2 | 8.5 | 9.1 | -0.6 |
| NAB-3 | 12.1 | 11.5 | 0.6 |
| NAB-4 | 18.9 | 19.5 | -0.6 |
| NAB-5 | 25.4 | 24.7 | 0.7 |
These tables represent a simplified example of the data involved in a QSAR study. In practice, a much larger set of compounds and a more extensive array of descriptors would be necessary to build a statistically significant and predictive model. The ultimate goal of such computational efforts is to accelerate the discovery of new and more effective therapeutic agents based on the this compound scaffold.
Potential Research Applications and Academic Utility of N 4 Aminobenzyl Biguanide
Utilization as a Chemical Reagent in Organic Synthesis
The biguanide (B1667054) functional group is a versatile building block in organic synthesis, suggesting a potential role for N-(4-Aminobenzyl)biguanide as a valuable reagent.
Biguanides are well-established precursors for the synthesis of various nitrogen-containing heterocyclic compounds, most notably 1,3,5-triazines. nih.govnih.gov The general synthetic route involves the condensation of a biguanide derivative with esters. nih.gov This reaction pathway suggests that this compound could serve as a precursor to a specific class of triazine derivatives bearing a 4-aminobenzyl substituent.
The synthesis of 4-amino-6-(arylamino)-1,3,5-triazine-2-carbohydrazides and N′-phenyl-4,6-bis(arylamino)-1,3,5-triazine-2-carbohydrazides has been accomplished in two steps from arylbiguanides. nih.gov This process typically involves the reaction of the biguanide with an ester to form a triazine carboxylate intermediate, which can be further modified. nih.gov Given this precedent, this compound could theoretically be employed to create novel triazine structures. The presence of the 4-aminobenzyl group could impart specific properties to the resulting heterocyclic compounds, potentially influencing their biological activity or material characteristics.
Table 1: Potential Triazine Derivatives from this compound
| Reactant for Condensation | Potential Triazine Product |
|---|---|
| Diethyl oxalate | Ethyl 4-((4-aminobenzyl)amino)-6-amino-1,3,5-triazine-2-carboxylate |
| Methyl benzoate | (4-((4-aminobenzyl)amino)-6-amino-1,3,5-triazin-2-yl)(phenyl)methanone |
This table is illustrative of the types of compounds that could potentially be synthesized and is based on established biguanide chemistry.
The biguanide moiety is known for its strong basicity, classifying biguanide derivatives as organo-superbases. This high basicity stems from the delocalization of the positive charge across multiple nitrogen atoms in the protonated form. While specific catalytic applications of this compound have not been reported, the general class of biguanides has been explored in catalysis. For instance, biguanide-functionalized magnetic nanoparticles have been developed as heterogeneous organosuperbase catalysts.
The potential for this compound to act as an organo-superbase in catalysis is an area for future investigation. Its catalytic activity would be influenced by its basicity and steric factors. The presence of the benzylamine (B48309) group could modulate its solubility in different reaction media and potentially participate in substrate binding.
Development as a Molecular Probe for Biological Systems (Non-Clinical)
The structural features of this compound, particularly the presence of a primary aromatic amine, suggest its potential for development into a molecular probe for non-clinical biological research.
Molecular probes are essential tools for studying biological pathways. The 4-aminobenzyl group in this compound could be chemically modified, for example, through diazotization and coupling reactions, to attach fluorophores or other reporter groups. Such a modified molecule could then be used to investigate the interactions of biguanide-containing compounds with biological targets. Given that some biguanides are known to have anticancer properties, a fluorescently labeled version of this compound could potentially be used to visualize its uptake and distribution in cancer cell lines, although this is currently speculative. nih.gov
Enzyme-activated fluorescent probes are valuable for detecting and tracing enzyme activity in living systems. researchgate.net If this compound were found to be a substrate or inhibitor of a particular enzyme, its structure could be adapted to create a probe. For instance, the amino group could be masked with a group that is cleaved by the target enzyme, leading to a change in fluorescence. This would allow for the real-time monitoring of enzyme activity. However, there is currently no published evidence of this compound interacting with specific enzymes in a way that would make it a suitable candidate for such a probe.
Role in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on the non-covalent interactions between molecules. mdpi.com Host-guest chemistry, a subfield of supramolecular chemistry, involves the complexation of a "guest" molecule within a "host" molecule. nih.govnih.gov
The biguanide functional group, with its multiple hydrogen bond donors and acceptors, has the potential to participate in the formation of supramolecular assemblies. The aromatic ring of the 4-aminobenzyl group could also engage in π-stacking interactions. While there are no specific studies on this compound in this context, the broader class of biguanides has been considered in supramolecular chemistry.
The development of self-healing hydrogels based on host-guest interactions between cyclodextrin and other molecules has been reported. rsc.org It is conceivable that a molecule like this compound could be investigated as a guest molecule for various macrocyclic hosts, such as cyclodextrins, calixarenes, or cucurbiturils. The specific interactions and the stability of any resulting host-guest complexes would need to be determined experimentally.
Table 2: Potential Host-Guest Interactions with this compound
| Potential Host Molecule | Potential Driving Interactions |
|---|---|
| β-Cyclodextrin | Hydrophobic inclusion of the benzyl (B1604629) group, hydrogen bonding with the biguanide moiety. |
| p-Sulfonatocalix sigmaaldrich.comarene | Cation-π interactions, electrostatic interactions with the protonated biguanide. |
This table presents theoretical possibilities for host-guest complexation and requires experimental validation.
Foundations for Further Chemical Biology Investigations
The compound this compound represents a largely unexplored molecule within the broader class of biguanides, a family of compounds with significant therapeutic and research applications. researchgate.netresearchgate.net While direct studies on this specific molecule are not prevalent in the current literature, its chemical structure provides a strong basis for its potential utility as a tool in chemical biology. This potential can be understood by dissecting the functions of its two primary components: the bioactive biguanide core and the versatile 4-aminobenzyl functional group.
The Biguanide Core: A Bioactive Scaffold
The biguanide moiety is the cornerstone of several well-known drugs, including the antidiabetic medication metformin (B114582) and the antimalarial proguanil (B194036). scholaris.ca Its utility in research stems from its well-characterized interactions with fundamental cellular processes. Biguanides are known to exert influence over cellular energy metabolism, primarily through the modulation of mitochondrial activity. nih.gov
Key research findings on related biguanides that provide a foundation for investigating this compound include:
Mitochondrial Complex I Inhibition: Compounds like metformin and phenformin (B89758) are known inhibitors of complex I in the mitochondrial respiratory chain. This action leads to a decrease in ATP production and an increase in the cellular AMP/ATP ratio.
AMPK Activation: The shift in cellular energy status triggers the activation of AMP-activated protein kinase (AMPK), a master regulator of metabolism. Activated AMPK orchestrates a cascade of downstream signaling events to restore energy homeostasis.
Modulation of Cellular Signaling: Through AMPK and other pathways, biguanides influence a wide array of cellular processes, including glucose uptake, fatty acid oxidation, and the inhibition of anabolic pathways like gluconeogenesis and protein synthesis.
The arylmethylbiguanide scaffold, which is structurally related to this compound, has been the basis for developing novel compounds targeting the tumor microenvironment. nih.gov These derivatives have shown potent inhibitory effects on hypoxia-inducible factor (HIF)-1 and the unfolded protein response (UPR), cellular stress responses that are critical for cancer cell survival. nih.gov
Table 1: Bioactivity of Well-Characterized Biguanide Analogs
| Compound | Primary Mechanism of Action | Key Cellular Effects | Primary Research Application |
|---|---|---|---|
| Metformin | Inhibition of Mitochondrial Complex I, AMPK Activation | Decreased hepatic gluconeogenesis, increased glucose uptake | Study of metabolic disorders, cancer metabolism |
| Phenformin | Potent Inhibition of Mitochondrial Complex I | Stronger induction of cellular energy stress compared to metformin | Investigating cancer cell vulnerabilities, metabolic stress responses |
This interactive table summarizes the established roles of common biguanides, suggesting that the biguanide core of this compound could serve as a starting point for investigating similar biological pathways.
The 4-Aminobenzyl Group: A Handle for Chemical Probe Development
The true potential of this compound in chemical biology may lie in the utility of its 4-aminobenzyl group. This functional moiety provides a reactive "handle" that is amenable to a wide range of chemical modifications, allowing the core biguanide structure to be developed into sophisticated chemical probes. burleylabs.co.ukmdpi.com
Chemical probes are small molecules designed to study biological systems by selectively interacting with a protein or other biomolecule. nih.gov The primary amino group on the benzyl ring of this compound is a nucleophile that can readily undergo reactions to attach various functionalities, including:
Fluorophores: Attaching a fluorescent dye would allow for the visualization of the molecule's uptake and subcellular localization within living cells using techniques like fluorescence microscopy. This could help determine if it accumulates in specific organelles, such as the mitochondria, which is a known target for other biguanides.
Affinity Tags: Conjugation with tags like biotin would enable affinity purification experiments. In this approach, the biotinylated biguanide could be introduced to cell lysates, and any proteins that it binds to could be "pulled down" and identified using mass spectrometry. This is a powerful method for discovering novel protein targets of a bioactive compound. snf.ch
Photoaffinity Labels: Incorporating a photoreactive group would allow for photoaffinity labeling, a technique used to create a permanent, covalent bond between the probe and its biological target upon exposure to UV light. This is an invaluable tool for unequivocally identifying the direct binding partners of a small molecule.
Immobilization linkers: The amino group can be used to attach the molecule to a solid support, such as a resin or bead. This immobilized probe could then be used in affinity chromatography to isolate binding proteins from a complex biological sample.
The development of such probes from the this compound scaffold would provide powerful tools to dissect the molecular mechanisms of biguanide action with high precision and could lead to the identification of new biological targets and pathways regulated by this class of compounds.
Future Directions and Emerging Research Avenues for N 4 Aminobenzyl Biguanide
The landscape of biguanide (B1667054) research is continually evolving, driven by the enduring therapeutic relevance of compounds like metformin (B114582) and a growing interest in the diverse biological activities of the biguanide scaffold. researchgate.netutuvolter.fi N-(4-Aminobenzyl)biguanide, while less characterized than its famous relatives, represents a frontier in this field. Its unique structure, featuring a benzylamine (B48309) moiety, offers distinct chemical properties and potential biological interactions that warrant dedicated investigation. The following sections outline promising future research directions focused specifically on unlocking the potential of this compound.
Q & A
Q. How can researchers address discrepancies in dose-dependent effects observed in this compound studies?
- Methodological Answer : Conduct pharmacokinetic profiling (plasma/tissue concentrations via LC-MS) to correlate exposure with efficacy. Use transgenic reporter models (e.g., AMPK-luciferase) for real-time activity monitoring. Apply Hill slope analysis to distinguish on-target vs. off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
